3-cyclopropyl-4-methoxybenzaldehyde
CAS No.: 2137592-64-2
Cat. No.: VC11647781
Molecular Formula: C11H12O2
Molecular Weight: 176.21 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2137592-64-2 |
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Molecular Formula | C11H12O2 |
Molecular Weight | 176.21 g/mol |
IUPAC Name | 3-cyclopropyl-4-methoxybenzaldehyde |
Standard InChI | InChI=1S/C11H12O2/c1-13-11-5-2-8(7-12)6-10(11)9-3-4-9/h2,5-7,9H,3-4H2,1H3 |
Standard InChI Key | FYPVFEKKSCOGHJ-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C=C(C=C1)C=O)C2CC2 |
Introduction
Structural and Physicochemical Properties
3-Cyclopropyl-4-methoxybenzaldehyde has a molecular weight of 176.21 g/mol and the systematic name 3-(cyclopropylmethoxy)-4-methoxybenzaldehyde . Key structural identifiers include:
Molecular Descriptors
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SMILES:
COC1=C(C=C(C=C1)C=O)C2CC2
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InChIKey:
FYPVFEKKSCOGHJ-UHFFFAOYSA-N
The compound’s planar benzaldehyde core is substituted with a methoxy group (-OCH₃) at position 4 and a cyclopropylmethoxy group (-OCH₂C₃H₅) at position 3. The cyclopropane ring introduces steric hindrance and electronic effects, impacting its solubility and reactivity.
Predicted Collision Cross-Section (CCS)
Mass spectrometry data predicts the following CCS values for adducts :
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]+ | 177.09100 | 138.2 |
[M+Na]+ | 199.07294 | 153.2 |
[M-H]- | 175.07644 | 148.6 |
These values are critical for analytical identification using ion mobility spectrometry.
Synthesis and Optimization
Alkylation of 3-Hydroxy-4-Methoxybenzaldehyde
The primary synthetic route involves alkylating 3-hydroxy-4-methoxybenzaldehyde with cyclopropylmethyl bromide. The reaction proceeds under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C. This method yields the target compound with >80% purity after recrystallization in ethyl acetate/hexane.
A patent (CN102417449A) describes a related approach for synthesizing 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid, where 3-hydroxy-4-difluoromethoxybenzaldehyde is alkylated with cyclopropylmethyl bromide . While this patent focuses on a difluoromethoxy analog, the methodology underscores the versatility of cyclopropylmethyl groups in modifying benzaldehyde derivatives.
Industrial-Scale Considerations
Industrial production prioritizes solvent recycling and catalyst efficiency. For instance, silica gel or zeolite adsorbents remove unreacted starting materials, minimizing column chromatography . Recrystallization in toluene or ethyl acetate improves yields to >90% while reducing impurities .
Chemical Reactivity and Derivatives
Oxidation and Reduction
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Oxidation: The aldehyde group (-CHO) oxidizes to a carboxylic acid (-COOH) using hydrogen peroxide or peracetic acid, forming 3-cyclopropyl-4-methoxybenzoic acid .
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Reduction: Catalytic hydrogenation (e.g., Pd/C, H₂) reduces the aldehyde to a primary alcohol (-CH₂OH).
Electrophilic Substitution
The electron-rich aromatic ring undergoes nitration and sulfonation at the ortho and para positions relative to the methoxy group. For example, nitration with HNO₃/H₂SO₄ yields 3-cyclopropyl-4-methoxy-5-nitrobenzaldehyde.
Applications in Pharmaceutical Synthesis
Intermediate for Bioactive Molecules
3-Cyclopropyl-4-methoxybenzaldehyde is a precursor to prostaglandin receptor antagonists and antimicrobial agents. For example, its oxidation product, 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid, is a key intermediate in synthesizing anti-inflammatory drugs .
Comparative Analysis with Analogues
3-Cyclopropylmethoxy-4-Difluoromethoxybenzoic Acid
This difluoromethoxy analogue, synthesized via similar alkylation-oxidation sequences, shows enhanced metabolic stability compared to the methoxy variant due to fluorine’s electronegativity .
3-Cyclopropyl-4-Hydroxybenzaldehyde
Removing the methoxy group increases phenolic reactivity, enabling easier functionalization but reducing lipophilicity (logP: 1.8 vs. 2.5 for the methoxy derivative).
Challenges and Future Directions
Despite its utility, 3-cyclopropyl-4-methoxybenzaldehyde faces synthesis challenges, including:
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Byproduct Formation: Chlorinated impurities during oxidation require careful solvent selection .
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Scalability: Transitioning from lab-scale (mg) to industrial (kg) production demands optimized purification protocols.
Future research should explore:
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Catalytic Systems: Enantioselective catalysts for chiral derivatives.
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Biological Screening: Direct evaluation of antifungal and anticancer properties.
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